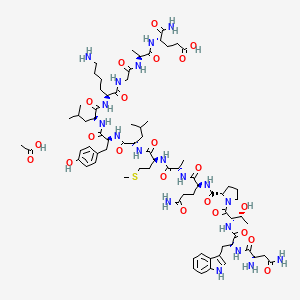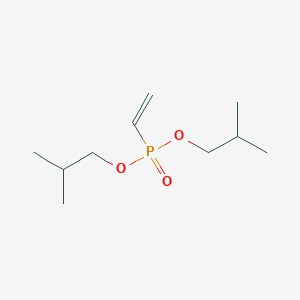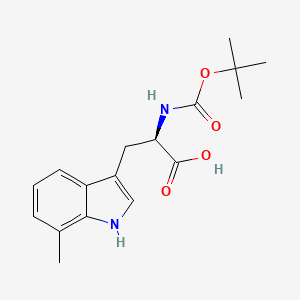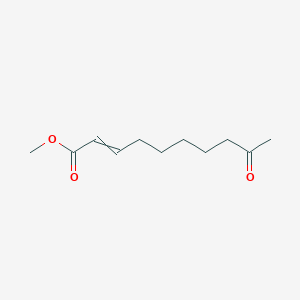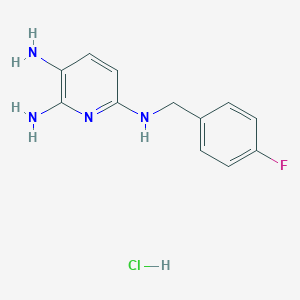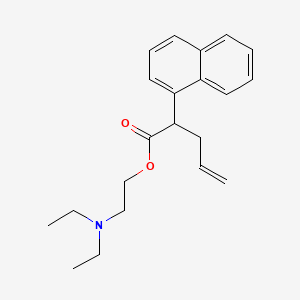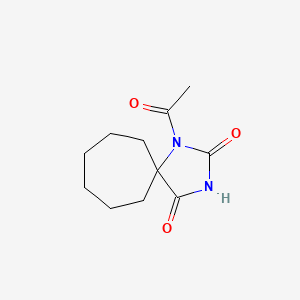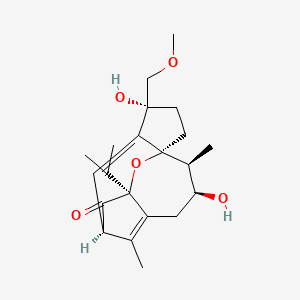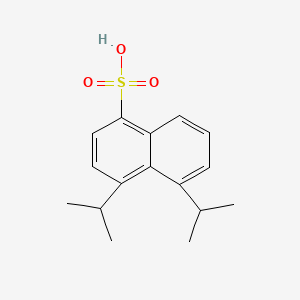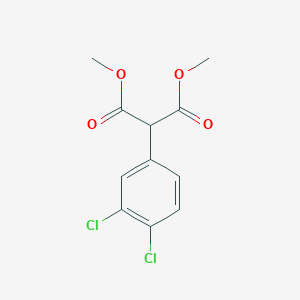
Dimethyl 2-(3,4-Dichlorophenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3,4-Dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a 3,4-dichlorophenyl group is attached to one of the ester carbons. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,4-Dichlorophenyl)malonate can be synthesized through the esterification of malonic acid derivativesMethanol and sulfuric acid are then added to facilitate the esterification reaction, resulting in the formation of dimethyl malonate . The dichlorophenyl group can be introduced through a subsequent reaction with 3,4-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of dimethyl malonate typically involves the use of chloroacetic acid and sodium cyanide as starting materials. The process includes neutralization, cyaniding, acidifying, and esterification steps. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3,4-Dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclocondensation Reactions: It can react with 1,3-dinucleophiles to form six-membered heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Cyclocondensation Products: Six-membered heterocycles are typical products of cyclocondensation reactions.
Applications De Recherche Scientifique
Dimethyl 2-(3,4-Dichlorophenyl)malonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-(3,4-dichlorophenyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form enolates, which are reactive intermediates in many organic syntheses . The compound’s effects are mediated through its ability to participate in various chemical transformations, leading to the formation of biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Malonate: A simpler derivative of malonic acid without the dichlorophenyl group.
Diethyl Malonate: Another ester derivative of malonic acid, where ethyl groups replace the methyl groups.
Dimethyl 2-(3,5-Dichlorophenyl)malonate: A similar compound with a dichlorophenyl group at different positions.
Uniqueness
Dimethyl 2-(3,4-Dichlorophenyl)malonate is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10Cl2O4 |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
dimethyl 2-(3,4-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |
Clé InChI |
JDOAHHNRKVPMLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



